3-hydroxy-4-(4-methylphenyl)-5-phenyl-1-(pyridin-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-4-(4-METHYLPHENYL)-5-PHENYL-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone ring, a pyridine moiety, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-(4-METHYLPHENYL)-5-PHENYL-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and ketones followed by cyclization reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-(4-METHYLPHENYL)-5-PHENYL-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-HYDROXY-4-(4-METHYLPHENYL)-5-PHENYL-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-(4-METHYLPHENYL)-5-PHENYL-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine moiety and have been studied for their biological activities.
Uniqueness
The uniqueness of 3-HYDROXY-4-(4-METHYLPHENYL)-5-PHENYL-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H20N2O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-hydroxy-3-(4-methylphenyl)-2-phenyl-1-(pyridin-2-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H20N2O2/c1-16-10-12-17(13-11-16)20-21(18-7-3-2-4-8-18)25(23(27)22(20)26)15-19-9-5-6-14-24-19/h2-14,21,26H,15H2,1H3 |
InChI Key |
KYSNOLMUKJWXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3)CC4=CC=CC=N4)O |
Origin of Product |
United States |
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